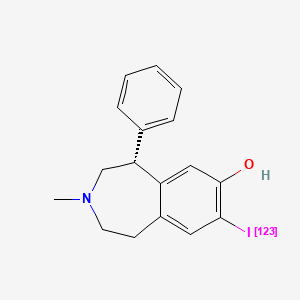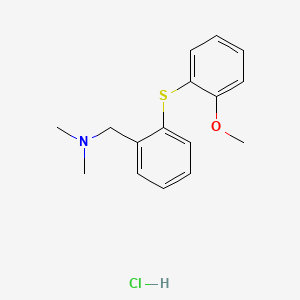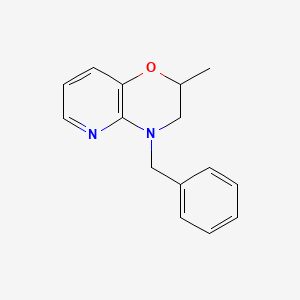
Benzeneacetic acid, alpha-phenyl-, (hexahydro-1H-pyrrolizin-3-yl)methyl ester, hydrochloride,trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetic acid, alpha-phenyl-, (hexahydro-1H-pyrrolizin-3-yl)methyl ester, hydrochloride, trans- is a complex organic compound with a unique structure. This compound is characterized by the presence of a benzeneacetic acid moiety, a phenyl group, and a hexahydro-1H-pyrrolizin-3-ylmethyl ester group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-phenyl-, (hexahydro-1H-pyrrolizin-3-yl)methyl ester, hydrochloride, trans- involves multiple steps. The process typically begins with the preparation of benzeneacetic acid and alpha-phenyl derivatives. These intermediates are then subjected to esterification reactions with hexahydro-1H-pyrrolizin-3-ylmethyl alcohol under acidic conditions to form the ester linkage. The final step involves the conversion of the ester to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneacetic acid, alpha-phenyl-, (hexahydro-1H-pyrrolizin-3-yl)methyl ester, hydrochloride, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzeneacetic acid, alpha-phenyl-, (hexahydro-1H-pyrrolizin-3-yl)methyl ester, hydrochloride, trans- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of Benzeneacetic acid, alpha-phenyl-, (hexahydro-1H-pyrrolizin-3-yl)methyl ester, hydrochloride, trans- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzeneacetic acid, methyl ester: Similar in structure but lacks the hexahydro-1H-pyrrolizin-3-ylmethyl ester group.
Benzeneacetic acid, alpha-oxo-, methyl ester: Contains an oxo group instead of the phenyl group.
Benzeneacetic acid, 2-phenylethyl ester: Features a phenylethyl ester group instead of the hexahydro-1H-pyrrolizin-3-ylmethyl ester group.
Uniqueness
Benzeneacetic acid, alpha-phenyl-, (hexahydro-1H-pyrrolizin-3-yl)methyl ester, hydrochloride, trans- is unique due to its specific ester linkage and the presence of the hexahydro-1H-pyrrolizin-3-ylmethyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
124675-92-9 |
|---|---|
Molekularformel |
C22H26ClNO2 |
Molekulargewicht |
371.9 g/mol |
IUPAC-Name |
[(3S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methyl 2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C22H25NO2.ClH/c24-22(25-16-20-14-13-19-12-7-15-23(19)20)21(17-8-3-1-4-9-17)18-10-5-2-6-11-18;/h1-6,8-11,19-21H,7,12-16H2;1H/t19-,20-;/m0./s1 |
InChI-Schlüssel |
FJIIAVDBRGKRBR-FKLPMGAJSA-N |
Isomerische SMILES |
C1C[C@H]2CC[C@H](N2C1)COC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Kanonische SMILES |
C1CC2CCC(N2C1)COC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















